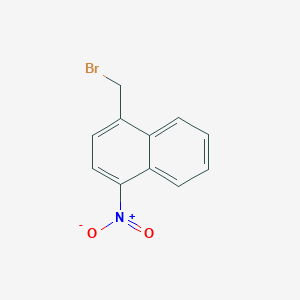

1-(Bromomethyl)-4-nitronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-7-8-5-6-11(13(14)15)10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOQNSWOKVTGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508839 | |

| Record name | 1-(Bromomethyl)-4-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16855-41-7 | |

| Record name | 1-(Bromomethyl)-4-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Bromomethyl)-4-nitronaphthalene CAS number and properties

An In-depth Technical Guide to 1-(Bromomethyl)-4-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. This document consolidates its chemical and physical properties, outlines a putative synthesis protocol, and discusses its potential, though currently underexplored, applications in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound, with the CAS number 16855-41-7 , is a naphthalene derivative featuring both a bromomethyl and a nitro functional group.[1] These reactive moieties make it a versatile building block for the synthesis of more complex molecules. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 16855-41-7 | [1] |

| Molecular Formula | C₁₁H₈BrNO₂ | [1] |

| Molecular Weight | 266.09 g/mol | [1] |

| Predicted Boiling Point | 400.1 ± 25.0 °C | |

| Predicted Density | 1.613 ± 0.06 g/cm³ |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry transformations. A potential two-step synthesis starting from 1-methylnaphthalene is outlined below.

Logical Synthesis Workflow

The synthesis can be envisioned as a two-step process:

-

Nitration of 1-methylnaphthalene: This electrophilic aromatic substitution introduces a nitro group onto the naphthalene ring.

-

Bromination of the methyl group: A radical substitution reaction to replace a hydrogen atom of the methyl group with a bromine atom.

Caption: Proposed synthetic workflow for this compound.

Putative Experimental Protocol

Step 1: Synthesis of 1-Methyl-4-nitronaphthalene

This procedure is adapted from the nitration of naphthalene.[2][3]

-

Reagents: 1-methylnaphthalene, concentrated nitric acid, concentrated sulfuric acid, glacial acetic acid, ethanol.

-

Procedure:

-

Dissolve 1-methylnaphthalene in glacial acetic acid in a round-bottom flask.

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a separate flask, keeping the mixture cool in an ice bath.

-

Slowly add the nitrating mixture to the solution of 1-methylnaphthalene while maintaining a low temperature (0-10 °C) and stirring vigorously.

-

After the addition is complete, allow the reaction to stir at room temperature for a designated period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield 1-methyl-4-nitronaphthalene.

-

Step 2: Synthesis of this compound

This step would likely involve a radical bromination of the methyl group.

-

Reagents: 1-Methyl-4-nitronaphthalene, N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide or AIBN), and a suitable solvent (e.g., carbon tetrachloride).

-

Procedure:

-

Dissolve 1-methyl-4-nitronaphthalene in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add N-Bromosuccinimide and the radical initiator to the flask.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Potential Applications in Drug Development

Naphthalene derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[4][5] While specific studies on this compound are scarce, its structural features suggest potential as a precursor for various therapeutic agents.

The nitro group can be a pharmacophore itself or can be reduced to an amino group, which is a versatile handle for further derivatization.[6] The bromomethyl group is a reactive electrophile that can be used to alkylate various nucleophiles, enabling the attachment of the nitronaphthalene core to other molecular scaffolds.

Logical Pathway for Drug Discovery

The general workflow for utilizing this compound in a drug discovery program would involve its chemical modification followed by biological screening.

Caption: General workflow for drug discovery using this compound.

Nitronaphthalene derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[7][8] The cytotoxic properties of some nitronaphthalenes are attributed to their metabolic activation to reactive electrophiles.[7] This reactivity could be harnessed for the development of targeted anticancer agents.

Safety and Handling

Detailed toxicological data for this compound are not available. However, based on the properties of related compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. As a brominated organic compound, it may be lachrymatory and irritating to the skin, eyes, and respiratory tract. Nitroaromatic compounds can also be toxic.[6]

Conclusion

This compound is a valuable, yet undercharacterized, synthetic intermediate. Its bifunctional nature provides a platform for the synthesis of a diverse library of compounds for evaluation in drug discovery programs. Further research is warranted to fully elucidate its physical, chemical, and biological properties to unlock its full potential in the development of novel therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. youtube.com [youtube.com]

- 3. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

physical and chemical properties of 1-(Bromomethyl)-4-nitronaphthalene

An In-depth Technical Guide to 1-(Bromomethyl)-4-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known (CAS No. 16855-41-7). Due to the limited availability of extensive experimental data in peer-reviewed literature, this document combines reported data with predicted values derived from computational models and extrapolated properties from structurally analogous compounds. Detailed experimental protocols for a plausible synthetic route, purification, and characterization are presented to facilitate its application in research and development. This guide is intended to be a foundational resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Core Physical and Chemical Properties

This compound is a bifunctional naphthalene derivative, featuring both a reactive bromomethyl group and an electron-withdrawing nitro group. These functionalities make it a valuable intermediate for the synthesis of more complex molecular architectures.

Physical Properties

The physical characteristics of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈BrNO₂ | [1][2] |

| Molecular Weight | 266.09 g/mol | [1][2] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| Melting Point | Data not available | N/A |

| Boiling Point | 400.1 ± 25.0 °C (Predicted) | [1] |

| Density | 1.613 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Expected to be insoluble in water; soluble in common organic solvents like THF, CH₂Cl₂, and Ethyl Acetate. | Inferred from structural analogues[3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups:

-

Bromomethyl Group (-CH₂Br): The carbon-bromine bond at the benzylic position is relatively weak, making the bromide a good leaving group. This site is highly susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols, cyanides).

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety deactivates the naphthalene ring system towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, although this is less common than reactions at the bromomethyl site. The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C), providing a crucial pathway to aminonaphthalene derivatives.[4]

The compound is expected to be incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[4]

Spectroscopic Profile (Predicted)

While experimental spectra for this compound are not widely available, a reliable spectroscopic profile can be predicted based on the analysis of its constituent parts: the 1-(bromomethyl)naphthalene and 4-nitronaphthalene systems.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.6 - 8.8 | d | 1H | Ar-H (peri to -NO₂) |

| ~ 8.2 - 8.4 | d | 1H | Ar-H |

| ~ 7.8 - 8.0 | d | 1H | Ar-H |

| ~ 7.6 - 7.8 | m | 2H | Ar-H |

| ~ 7.5 - 7.6 | d | 1H | Ar-H |

| ~ 5.0 - 5.2 | s | 2H | -CH₂Br |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 148 | C-NO₂ |

| ~ 130 - 135 | Quaternary Ar-C |

| ~ 125 - 130 | Ar-CH |

| ~ 120 - 125 | Ar-CH |

| ~ 30 - 33 | -CH₂Br |

Predicted Infrared (IR) Spectrum

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1520 - 1510 | Strong | Asymmetric NO₂ Stretch |

| 1350 - 1340 | Strong | Symmetric NO₂ Stretch |

| 1220 - 1210 | Strong | C-N Stretch |

| ~ 1215 | Strong | CH₂ Wag (-CH₂Br) |

| 680 - 660 | Strong | C-Br Stretch |

Predicted Mass Spectrum (EI-MS)

| m/z | Interpretation |

| 265/267 | [M]⁺• Molecular ion peak (bromine isotope pattern) |

| 186 | [M - Br]⁺ Fragment resulting from loss of bromine radical |

| 170 | [M - CH₂Br]⁺ Fragment resulting from loss of bromomethyl radical |

| 140 | [C₁₁H₈]⁺• Naphthylmethyl cation fragment |

Experimental Protocols

The following section details a plausible synthetic route and standard characterization procedures for this compound.

Proposed Synthesis Workflow

A logical and efficient synthesis involves a two-step process starting from 1-methylnaphthalene:

-

Nitration: Regioselective nitration of 1-methylnaphthalene to form 1-methyl-4-nitronaphthalene.

-

Radical Bromination: Free-radical bromination of the methyl group to yield the final product.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 1-Methyl-4-nitronaphthalene (Adapted from nitration of naphthalene[5])

-

To a stirred solution of 1-methylnaphthalene (1.0 eq) in glacial acetic acid, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise.

-

Maintain the reaction temperature below 10 °C using an ice bath during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 1-methyl-4-nitronaphthalene.

Step 2: Synthesis of this compound (Adapted from bromination of 4-bromo-1-methylnaphthalene)

-

Dissolve 1-methyl-4-nitronaphthalene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification Protocol

-

The crude this compound can be purified by silica gel column chromatography.

-

A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/hexane.

Spectroscopic Characterization Protocol

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

IR Spectroscopy: Obtain the infrared spectrum using either a KBr pellet method or by depositing a thin film of the sample on a salt plate from a volatile solvent like dichloromethane.

-

Mass Spectrometry: Analyze the sample using an Electron Ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Safety and Handling

This compound is expected to be a hazardous substance.[6]

-

Health Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin. The bromomethyl group suggests it may be a lachrymator and an alkylating agent.

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated chemical fume hood.[7][8] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[6]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place. The predicted data and protocols should be validated experimentally.

References

- 1. This compound | 16855-41-7 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide on 1-(Bromomethyl)-4-nitronaphthalene: Molecular Structure, Properties, and Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-nitronaphthalene, a key intermediate in organic synthesis. The document details its molecular structure, physicochemical properties, and a plausible experimental protocol for its synthesis, based on established chemical transformations.

Core Data Presentation

The quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈BrNO₂ | [1][2] |

| Molecular Weight | 266.09 g/mol | [1][2] |

| CAS Number | 16855-41-7 | [1][2] |

| Predicted Boiling Point | 400.1 ± 25.0 °C | |

| Predicted Density | 1.613 ± 0.06 g/cm³ | |

| Appearance | Pale yellow solid (inferred from related compounds) |

Molecular Structure and Synthesis Pathway

This compound is a disubstituted naphthalene derivative, featuring a bromomethyl group at the 1-position and a nitro group at the 4-position. Its synthesis can be logically approached through a two-step process starting from naphthalene: nitration followed by benzylic bromination.

Caption: Synthetic pathway to this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 1-Methyl-4-nitronaphthalene from 1-Methylnaphthalene

This procedure is based on standard nitration methods for naphthalene derivatives.

-

Reagents and Materials:

-

1-Methylnaphthalene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Glacial Acetic Acid

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-methylnaphthalene in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a separate flask, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the stirred solution of 1-methylnaphthalene, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to yield 1-methyl-4-nitronaphthalene.

-

Step 2: Synthesis of this compound

This protocol is adapted from the benzylic bromination of similar substituted naphthalenes.

-

Reagents and Materials:

-

1-Methyl-4-nitronaphthalene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

To a solution of 1-methyl-4-nitronaphthalene in carbon tetrachloride, add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or BPO.

-

Heat the mixture to reflux (approximately 77 °C) and maintain for several hours. The reaction can be monitored by TLC.

-

Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter off the succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound.

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to characterization of the final product.

Caption: Workflow for the synthesis and characterization of the target compound.

References

A Comprehensive Technical Guide to the Solubility of 1-(Bromomethyl)-4-nitronaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for 1-(Bromomethyl)-4-nitronaphthalene. This guide has been developed to provide a robust framework for researchers by predicting its solubility based on fundamental chemical principles and available data for structurally analogous compounds. Furthermore, this document details a standard experimental protocol for the precise determination of its solubility in various organic solvents.

Introduction

This compound is a bifunctional naphthalene derivative incorporating both a reactive bromomethyl group and an electron-withdrawing nitro group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. A comprehensive understanding of its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical applications. This guide aims to provide a detailed overview of the predicted solubility of this compound and a practical methodology for its experimental determination.

Predicted Physicochemical Properties and Solubility Profile

The solubility of a compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of this compound suggests a moderately polar character. The naphthalene core is nonpolar, the nitro group introduces significant polarity, and the bromomethyl group adds to the molecular weight and has a moderate polar influence.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit poor solubility in highly nonpolar solvents such as hexanes and limited solubility in highly polar protic solvents like water. Its optimal solubility is predicted to be in moderately polar aprotic and polar aprotic solvents that can effectively solvate both the aromatic system and the polar functional groups.

This prediction is supported by the known solubility of related compounds. For instance, 1-nitronaphthalene is soluble in ethanol, ether, and chloroform, and very soluble in benzene and pyridine, while being insoluble in water.[1][2] Similarly, bromomethylnaphthalene derivatives are generally reported to be soluble in organic solvents.[3]

Predicted Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are for guidance and should be confirmed experimentally.

| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane | Poorly Soluble | The high polarity of the nitro group is not well-solvated by these nonpolar solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Moderately to Highly Soluble | Favorable π-π stacking interactions between the solvent and the naphthalene ring system. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | Highly Soluble | Good balance of polarity to dissolve the compound without strong repulsion. |

| Tetrahydrofuran (THF), Ethyl Acetate | Highly Soluble | The ether and ester functionalities can interact favorably with the solute. | |

| Acetone, Acetonitrile (ACN) | Soluble | These solvents are sufficiently polar to dissolve the compound. | |

| N,N-Dimethylformamide (DMF) | Highly Soluble | A highly polar aprotic solvent capable of solvating a wide range of organic molecules. | |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The alkyl chains of the alcohols provide some nonpolar character, but the hydrogen bonding of the solvent may not be ideal for the solute. Recrystallization of related compounds from ethanol suggests solubility at elevated temperatures.[4][5] |

| Water | Insoluble | The large, nonpolar naphthalene core and the lack of significant hydrogen bonding with water lead to very low aqueous solubility. |

Experimental Protocol for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

To each vial, add a known volume or mass of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the necessary equilibration time by measuring the concentration at different time points until it remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Weigh the vial containing the dry residue to determine the mass of the dissolved this compound.

-

-

Quantification (Alternative Method):

-

As an alternative to gravimetric analysis, the concentration of the solute in the filtered supernatant can be determined using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) from the mass of the dissolved solid and the volume of the solvent or from the concentration determined by the instrumental analysis.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Bromomethyl Naphthalene Powder Exporter, Supplier from Mumbai [khushbuchemicals.co.in]

- 4. orgsyn.org [orgsyn.org]

- 5. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]

1-(Bromomethyl)-4-nitronaphthalene synthesis pathway and mechanism

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis pathway and mechanism for 1-(bromomethyl)-4-nitronaphthalene, a key intermediate in organic synthesis. This guide details the reaction from commercially available starting materials, including step-by-step experimental protocols and a thorough examination of the reaction mechanism.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process commencing with 1-methylnaphthalene. The first step involves an electrophilic aromatic substitution to introduce a nitro group at the C4 position. The subsequent step is a selective free-radical bromination of the benzylic methyl group.

Caption: Overall synthesis pathway for this compound.

Physicochemical Data

The following table summarizes key quantitative data for the compounds involved in the synthesis.

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| 1-Methylnaphthalene | 90-12-0 | C₁₁H₁₀ | 142.20 | Colorless liquid |

| 1-Methyl-4-nitronaphthalene | 880-93-3 | C₁₁H₉NO₂ | 187.19 | Yellow solid |

| This compound | 16855-41-7 | C₁₁H₈BrNO₂ | 266.09 | Solid (Expected) |

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-4-nitronaphthalene (Nitration)

This procedure details the electrophilic nitration of 1-methylnaphthalene. The methyl group is an ortho-, para- director; however, nitration at the 4-position (para) is sterically favored and yields the major product.

Materials and Reagents:

-

1-Methylnaphthalene

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (1.5 equivalents) to 0-5 °C in an ice bath.

-

Slowly add concentrated nitric acid (1.2 equivalents) to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

-

In a separate flask, dissolve 1-methylnaphthalene (1.0 equivalent) in dichloromethane.

-

Cool the 1-methylnaphthalene solution to 0 °C and add the pre-formed nitrating mixture dropwise over 30-60 minutes. The reaction temperature should be carefully maintained below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude 1-methyl-4-nitronaphthalene can be purified by recrystallization from ethanol or by column chromatography on silica gel. A high yield is expected based on analogous nitrations of naphthalene, which can reach up to 97%[1][2].

Step 2: Synthesis of this compound (Benzylic Bromination)

This procedure describes the selective bromination of the benzylic methyl group using N-bromosuccinimide (NBS) via a free-radical chain reaction. The use of a non-polar solvent like carbon tetrachloride (CCl₄) and a radical initiator favors side-chain bromination over electrophilic aromatic substitution.

Materials and Reagents:

-

1-Methyl-4-nitronaphthalene

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Cold water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-4-nitronaphthalene (1.0 equivalent), N-bromosuccinimide (1.1 equivalents), and anhydrous carbon tetrachloride.

-

Add a catalytic amount of benzoyl peroxide or AIBN (approx. 0.02-0.05 equivalents) to the mixture.

-

Heat the mixture to reflux (approximately 77 °C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction can also be initiated by irradiation with a UV lamp.

-

Continue refluxing for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material. During the reaction, the denser NBS will be consumed and replaced by succinimide, which is less dense and will float on the surface.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash with water to remove any remaining succinimide.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization, typically from a solvent mixture like ethanol/water. A similar reaction for a substituted methylnaphthalene reports a yield of around 79%[3].

Reaction Mechanism: Free-Radical Bromination

The benzylic bromination of 1-methyl-4-nitronaphthalene with NBS proceeds through a classic free-radical chain mechanism, which consists of three stages: initiation, propagation, and termination.

Caption: Mechanism of free-radical benzylic bromination with NBS.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator like benzoyl peroxide (BPO) upon heating. The resulting radicals can abstract a hydrogen atom from trace amounts of HBr present, or react with NBS to generate a bromine radical (Br•). Alternatively, light can directly cause the homolytic cleavage of the N-Br bond in NBS or any Br₂ formed in situ.

-

Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the methyl group of 1-methyl-4-nitronaphthalene. This step is highly selective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the naphthalene ring. In the second step, this benzylic radical reacts with a molecule of Br₂ (which is generated in low concentrations from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when any two radical species combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals. These termination steps occur at a much lower frequency than the propagation steps as long as the concentration of radicals is low.

References

1-(Bromomethyl)-4-nitronaphthalene safety data sheet and handling precautions

Technical Guide: Safety and Handling of 1-(Bromomethyl)-4-nitronaphthalene

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the safety data, handling precautions, and disposal methods for this compound (CAS No: 16855-41-7). The information is intended to guide laboratory personnel in the safe and effective use of this compound.

Chemical Identification and Properties

This compound is an organic compound used in chemical synthesis.[1] Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 16855-41-7 | [1][2] |

| Molecular Formula | C₁₁H₈BrNO₂ | [1] |

| Molecular Weight | 266.09 g/mol | [1] |

| Boiling Point | 400.1 ± 25.0 °C (Predicted) | [3] |

| Density | 1.613 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | Dark yellow powder solid | [4] |

Hazard Identification and Safety Data

GHS Hazard Statements (Based on Analogous Compounds):

-

Causes severe skin burns and eye damage.[5]

-

May cause respiratory irritation.[6]

-

Harmful if swallowed.[7]

-

Flammable solid.

Precautionary Statements:

-

Prevention: Do not breathe dust/fume/gas/mist/vapors/spray.[8] Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[8] Use only in a well-ventilated area or under a chemical fume hood.[8]

-

Response: In case of contact, immediately call a POISON CENTER or doctor.[8] Specific first-aid measures are detailed in the following section.

-

Storage: Store locked up in a well-ventilated, dry, and cool place.[5][8] Keep the container tightly closed.[5] Some related compounds require refrigeration.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[8]

Toxicological and Ecological Data Summary

Specific experimental data on the toxicity and environmental impact of this compound is limited.

| Data Point | Value | Source |

| Acute Oral Toxicity | No data available | [2] |

| Acute Inhalation Toxicity | No data available | [2] |

| Acute Dermal Toxicity | No data available | [2] |

| Toxicity to Fish | No data available | [2] |

| Toxicity to Daphnia | No data available | [2] |

| Persistence and Degradability | No data available | [2] |

| Bioaccumulative Potential | No data available | [2] |

Handling Precautions and Experimental Protocols

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.[9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2]

-

Skin Protection: Wear impervious, fire/flame-resistant clothing and gloves.[2] Inspect gloves before use and use a proper removal technique to avoid skin contact.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate particle filter.[2][8] All work with volatile or dusty solids should be conducted in a certified chemical fume hood.[8][10]

General Laboratory Handling Protocol

This protocol outlines the standard procedure for handling this compound in a research setting.

A. Preparation and Planning:

-

Risk Assessment: Before starting work, perform a full risk assessment for the planned experiment.

-

Information Review: Review the Safety Data Sheet (SDS). Ensure all personnel are aware of the hazards.[11]

-

Fume Hood: Verify that the chemical fume hood is operational and airflow is adequate.[10]

-

PPE: Don all required PPE as specified in section 4.1.[10]

-

Emergency Equipment: Ensure that an eyewash station and safety shower are unobstructed and close to the workstation.[8]

B. Chemical Handling:

-

Weighing: Weigh the solid compound within the fume hood to prevent inhalation of dust.

-

Dispensing: Handle the solid with care to avoid creating dust.[8] Use appropriate tools (e.g., spatulas).

-

Reactions: When adding the compound to a reaction, do so slowly. If adding to a liquid, add the solid to the liquid to minimize splashing. For exothermic reactions, ensure adequate cooling.

-

Transport: When moving the chemical, even in small quantities, use a secondary container.[10]

C. Post-Handling and Cleanup:

-

Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.

-

Waste Disposal: Dispose of all waste, including contaminated consumables (gloves, wipes), in a designated hazardous waste container.[8] Do not discharge to sewer systems.[2]

-

Container Sealing: Tightly close the primary container of this compound.[5]

-

PPE Removal: Remove PPE carefully, avoiding contamination of skin. Wash hands and any exposed skin thoroughly after work.[12]

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the victim to fresh air.[2] If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[8]

-

Skin Contact: Immediately take off all contaminated clothing.[8] Flush the affected area with large amounts of water for at least 15 minutes.[12] Seek immediate medical attention.[5]

-

Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[5]

-

Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[5] Seek immediate medical attention.[8] Never give anything by mouth to an unconscious person.[7]

Accidental Release Measures

-

Evacuate personnel from the immediate area.

-

Prevent further leakage or spillage if it is safe to do so.[2]

-

Avoid dust formation.[2]

-

Wearing full PPE, sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[8]

-

Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling hazardous chemical solids like this compound in a laboratory setting.

Caption: Workflow for handling hazardous solids.

References

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 16855-41-7 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 1-(Bromomethyl)naphthalene | C11H9Br | CID 137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 8. fishersci.com [fishersci.com]

- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 11. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 12. artsci.usu.edu [artsci.usu.edu]

An In-depth Technical Guide to the Potential Hazards and Toxicity of 1-(Bromomethyl)-4-nitronaphthalene

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for investigational purposes and should not be considered a comprehensive safety assessment. Due to the limited availability of specific toxicological data for 1-(Bromomethyl)-4-nitronaphthalene, this guide leverages data from the structurally similar compound, 1-nitronaphthalene, to infer potential hazards. This inference is based on the shared nitronaphthalene core, which is likely a primary driver of toxicity. The presence of the bromomethyl group may alter the toxicological profile. All handling and experimental procedures should be conducted with extreme caution, adhering to all applicable safety regulations and guidelines.

Introduction

This compound is a substituted nitronaphthalene derivative. While specific toxicological data for this compound is scarce in publicly available literature, its structural similarity to 1-nitronaphthalene suggests a potential for significant health hazards. 1-nitronaphthalene is a known air pollutant found in diesel exhaust and is recognized for its pulmonary and hepatic toxicity in animal models.[1][2][3] This guide provides a detailed overview of the known hazards of 1-nitronaphthalene as a surrogate to inform on the potential risks associated with this compound.

Hazard Identification and Safety Precautions

Based on the available safety data sheets for this compound and the more extensive data for 1-nitronaphthalene, the following hazards and precautions should be considered.

Pictograms:

-

GHS02: Flammable

-

GHS07: Harmful

-

GHS09: Hazardous to the aquatic environment

Hazard Statements:

-

May be a flammable solid.[4]

-

Harmful if swallowed.[4]

-

May cause skin, eye, and respiratory tract irritation.[5]

-

Toxic to aquatic life with long-lasting effects.[4]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

Wash skin thoroughly after handling.[4]

-

Avoid release to the environment.[4]

First-Aid Measures:

-

If inhaled: Move victim to fresh air and keep at rest in a position comfortable for breathing.[6]

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[4]

Toxicological Data (Derived from 1-Nitronaphthalene)

The toxicity of 1-nitronaphthalene has been primarily studied in rats, where it exhibits significant target organ toxicity in the lungs and liver.[8]

Acute Toxicity

The following table summarizes the available acute toxicity data for 1-nitronaphthalene.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 120 - 350 mg/kg | [1][7] |

| ED50 (Respiratory Distress) | Rat | Intraperitoneal | 60 mg/kg bw | [5] |

Target Organ Toxicity

Studies in rats have demonstrated that 1-nitronaphthalene induces:

-

Pulmonary Toxicity: Characterized by bronchiolar damage, including necrosis of non-ciliated bronchiolar epithelial (Clara) cells and ciliated cells.[4][8]

-

Hepatic Toxicity: Involves centrilobular liver necrosis and vacuolation of centrilobular hepatocytes.[4][8]

Metabolic Activation and Covalent Binding

The toxicity of 1-nitronaphthalene is linked to its metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites that can covalently bind to cellular macromolecules.[3]

The following table summarizes the effects of CYP inducers and inhibitors on 1-nitronaphthalene toxicity and covalent binding in rats.

| Pretreatment | Effect on Lung Injury | Effect on Liver Injury | Effect on Covalent Binding (Lung Microsomes) | Effect on Covalent Binding (Liver Microsomes) | Reference |

| Phenobarbital (CYP2B Inducer) | Complete protection | Increased severity | - | Increased by 250-300% | [4][8] |

| Aroclor 1254 (Mixed CYP Inducer) | Prevented morphological signs | Injury exacerbated and transferred to periportal areas | Slightly increased | Increased by 250-300% | [8] |

| β-Naphthoflavone (CYP1A Inducer) | Prevented morphological signs | Injury exacerbated and transferred to periportal areas | Slightly increased | Increased by 250-300% | [8] |

| O,O,S-trimethylphosphorodithioate (CYP Inhibitor) | 3- to 4-fold protection | - | Decreased | No effect | [8] |

| p-Xylene | 3- to 4-fold protection | - | - | - | [8] |

| SKF-525A (CYP Inhibitor) | No alteration | Protected against necrosis | - | - | [4] |

In control rats, the covalent binding of [1-¹⁴C]1-nitronaphthalene to liver microsomes was eight times greater than to lung microsomes.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of 1-nitronaphthalene.

Acute Toxicity Study in Rats (Oral)

This protocol is a generalized representation based on OECD Guideline 425.

-

Animal Model: Female Wistar rats (100–250 g) are used. Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) and acclimatized for at least 5 days.

-

Dosing: A limit test is often performed at a dose of 2000 mg/kg body weight. The test substance is administered orally by gavage. Animals are fasted (food, but not water, withheld) for at least 16 hours prior to dosing.

-

Observation: A single animal is dosed first and observed for 24 hours for morbidity and mortality. If the animal survives without signs of severe toxicity, the remaining animals in the group (typically n=4) are dosed.

-

Clinical Observations: Animals are observed for clinical signs of toxicity several times on the day of administration and at least once daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Individual animal weights are recorded shortly before dosing and weekly thereafter.

-

Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

Preparation of Rat Liver and Lung Microsomes

This protocol is based on standard differential centrifugation methods.

-

Tissue Homogenization: Livers and lungs are excised from euthanized rats and immediately placed in ice-cold homogenization buffer (e.g., 250 mM sucrose, 50 mM HEPES, 25 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). The tissue is minced and homogenized using a Teflon pestle/glass homogenizer.

-

Differential Centrifugation:

-

The homogenate is centrifuged at 10,000 x g for 10-20 minutes at 4°C to pellet nuclei and cell debris.

-

The resulting supernatant (S9 fraction) is carefully collected and centrifuged at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

The microsomal pellet is washed by resuspension in homogenization buffer and re-centrifugation at 105,000 x g for 60 minutes at 4°C.

-

-

Storage: The final microsomal pellet is resuspended in a suitable buffer (e.g., containing glycerol for cryopreservation) and stored at -80°C until use. Protein concentration is determined using a standard method such as the BCA assay.

In Vitro Covalent Binding Assay with Radiolabeled 1-Nitronaphthalene

This protocol describes a typical procedure for assessing the covalent binding of reactive metabolites to microsomal proteins.

-

Incubation Mixture: The incubation mixture typically contains:

-

Rat liver or lung microsomes (e.g., 1 mg/mL protein).

-

[¹⁴C]-1-nitronaphthalene in a suitable solvent (e.g., ethanol or DMSO).

-

An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 10-60 minutes).

-

Termination and Protein Precipitation: The reaction is stopped by the addition of a cold organic solvent (e.g., methanol or acetonitrile) to precipitate the proteins.

-

Washing: The precipitated proteins are repeatedly washed with organic solvents (e.g., methanol, ethanol, hexane) to remove unbound radiolabeled compound. This is typically done by centrifugation and resuspension.

-

Quantification: The final protein pellet is dissolved (e.g., in NaOH or a tissue solubilizer), and the amount of radioactivity is determined by liquid scintillation counting. The protein concentration is also measured to express the covalent binding in pmol of compound per mg of protein.

Assessment of Lung and Liver Injury

-

Histopathology:

-

Lungs and liver are collected from treated and control animals and fixed in 10% neutral buffered formalin.

-

Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

Microscopic examination is performed by a qualified pathologist to evaluate for lesions such as necrosis, inflammation, and cellular degeneration.

-

-

Bronchoalveolar Lavage (BAL) Fluid Analysis (for Lung Injury):

-

The lungs are lavaged with sterile saline.

-

The recovered BAL fluid is analyzed for markers of inflammation and cytotoxicity, such as:

-

Total and differential cell counts (e.g., neutrophils, macrophages, lymphocytes).

-

Total protein concentration.

-

Enzyme activity (e.g., lactate dehydrogenase, alkaline phosphatase, gamma-glutamyltranspeptidase).[8]

-

-

-

Serum Biochemistry (for Liver Injury):

-

Blood is collected from animals, and serum is prepared.

-

Serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured as indicators of hepatocellular damage.

-

Visualizations

Experimental Workflow for In Vivo Toxicity Assessment

Caption: Workflow for in vivo toxicity assessment of this compound.

Metabolic Activation Pathway of 1-Nitronaphthalene

Caption: Proposed metabolic activation pathway of 1-nitronaphthalene in lung and liver.

References

- 1. researchgate.net [researchgate.net]

- 2. Rat Liver Preparation, Lung Perfusion, and Blood Collection | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Protocols of in vitro protein covalent binding studies in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Nitronaphthalene toxicity in rat lung and liver: effects of inhibiting and inducing cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oyc.co.jp [oyc.co.jp]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-depth Technical Guide on the Stability and Storage of 1-(Bromomethyl)-4-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Introduction

1-(Bromomethyl)-4-nitronaphthalene is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its bifunctional nature, possessing both a reactive bromomethyl group and a nitro-substituted naphthalene core, makes it a versatile building block. However, this reactivity also implies inherent stability challenges. Understanding the stability profile and optimal storage conditions of this compound is paramount to ensure its quality, prevent degradation, and guarantee the reliability of experimental outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data for the compound and its structural analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 16855-41-7 | [1][2] |

| Molecular Formula | C₁₁H₈BrNO₂ | [1] |

| Molecular Weight | 266.09 g/mol | [1] |

| Appearance | Likely a solid | Inferred from related compounds |

| Reactivity | Corrosive solid | [3] |

Stability Profile and Potential Degradation Pathways

Hydrolysis

The benzylic bromide functionality is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction would result in the formation of 1-(hydroxymethyl)-4-nitronaphthalene and hydrobromic acid. The rate of hydrolysis is expected to be influenced by pH, temperature, and the presence of co-solvents. In aqueous environments, this is a primary degradation pathway to consider[4].

Photodegradation

The nitronaphthalene core is known to be photosensitive. Upon exposure to light, particularly UV radiation, nitronaphthalenes can undergo photodegradation. Studies on 1-nitronaphthalene have shown that photolysis can lead to the formation of various degradation products, including 1-naphthol, 2-carboxybenzaldehyde, and nitrobenzoic acid[5]. This suggests that this compound is likely to be light-sensitive.

Thermal Decomposition

Elevated temperatures can induce thermal decomposition. For brominated organic compounds, thermal degradation can lead to the release of hydrogen bromide[6]. Nitroaromatic compounds are also known to decompose at higher temperatures, potentially leading to the release of nitrogen oxides[7].

Incompatible Materials

Due to its reactivity, this compound should be stored away from strong oxidizing agents, strong bases, and nucleophiles, as these can promote degradation or unwanted reactions.

A logical workflow for assessing the stability of this compound is presented below.

References

what is 1-(Bromomethyl)-4-nitronaphthalene used for in research

An In-depth Technical Guide to 1-(Bromomethyl)-4-nitronaphthalene in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional organic compound that holds significant potential in various research and development sectors, particularly in medicinal chemistry and materials science. Its utility stems from the presence of two key functional groups: a reactive bromomethyl group, which serves as an efficient alkylating agent, and a nitronaphthalene core, which can be chemically modified and possesses intrinsic photophysical properties. This technical guide provides a comprehensive overview of the synthesis, key research applications, and detailed experimental protocols related to this compound. While direct literature on this specific compound is limited, this guide extrapolates its potential uses from the well-established chemistry of its constituent moieties.

Synthesis of this compound

The synthesis of this compound can be logically approached via a two-step process starting from 1-methylnaphthalene. The first step involves the nitration of the naphthalene core, followed by the radical bromination of the methyl group.

Step 1: Nitration of 1-Methylnaphthalene to 1-Methyl-4-nitronaphthalene

The nitration of 1-methylnaphthalene predominantly yields 1-methyl-4-nitronaphthalene due to the directing effects of the methyl group.

Experimental Protocol: Nitration of 1-Methylnaphthalene

| Parameter | Value |

| Reactants | 1-Methylnaphthalene, Nitric Acid (65%), Sulfuric Acid (96%) |

| Solvent | Acetic Acid |

| Temperature | 0-5 °C (addition), Room Temperature (reaction) |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous work-up with sodium bicarbonate, extraction with dichloromethane |

| Purification | Column chromatography on silica gel |

Procedure:

-

Dissolve 1-methylnaphthalene (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield 1-methyl-4-nitronaphthalene.

Step 2: Radical Bromination of 1-Methyl-4-nitronaphthalene

The methyl group of 1-methyl-4-nitronaphthalene can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[1][2]

Experimental Protocol: Bromination of 1-Methyl-4-nitronaphthalene

| Parameter | Value |

| Reactants | 1-Methyl-4-nitronaphthalene, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Temperature | Reflux (approx. 77 °C) |

| Reaction Time | 2-4 hours |

| Work-up | Filtration of succinimide, removal of solvent |

| Purification | Recrystallization from ethanol |

Procedure:

-

To a solution of 1-methyl-4-nitronaphthalene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by the disappearance of the denser NBS and the formation of succinimide which floats.[1]

-

After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Caption: Synthetic pathway to this compound.

Application as an Alkylating Agent in Organic Synthesis

The primary and most direct application of this compound in research is as an alkylating agent. The bromomethyl group is highly reactive towards a wide range of nucleophiles, enabling the introduction of the 4-nitronaphthylmethyl moiety onto various molecular scaffolds. This is particularly useful in the synthesis of complex organic molecules and in the development of new pharmaceutical agents.

Typical Nucleophiles:

-

Amines (primary, secondary, and aromatic)

-

Alcohols and Phenols

-

Thiols

-

Carboxylates

-

Anions of active methylene compounds

Experimental Protocol: General N-Alkylation of a Primary Amine

| Parameter | Value |

| Reactants | Primary Amine, this compound, Potassium Carbonate (K₂CO₃) |

| Solvent | Acetonitrile (CH₃CN) or Dimethylformamide (DMF) |

| Temperature | Room Temperature to 60 °C |

| Reaction Time | 4-12 hours |

| Work-up | Filtration, extraction with ethyl acetate |

| Purification | Column chromatography on silica gel |

Procedure:

-

To a solution of the primary amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

To this suspension, add a solution of this compound (1.1 eq) in acetonitrile dropwise.

-

Stir the reaction mixture at room temperature or heat to 60 °C for 4-12 hours, monitoring by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-alkylated product.

Caption: General workflow for an alkylation reaction.

Potential as a Fluorescent Probe

Naphthalene derivatives are well-known for their fluorescent properties and are widely used as fluorescent probes in biological imaging and sensing applications.[3][4] While nitroaromatic compounds often exhibit fluorescence quenching, the introduction of electron-donating groups can restore and modulate their fluorescence.[5][6] this compound can be used to label biomolecules, and the resulting conjugate may exhibit fluorescence, allowing for detection and tracking. The photophysical properties will be highly dependent on the local environment of the attached probe.

Table of Potential Photophysical Properties (Inferred)

| Property | Estimated Value Range | Notes |

| Excitation Max (λex) | 320 - 380 nm | Dependent on solvent and conjugation |

| Emission Max (λem) | 400 - 500 nm | Likely to show solvatochromic shifts |

| Quantum Yield (ΦF) | 0.01 - 0.2 | Expected to be lower than non-nitrated analogues |

| Lifetime (τ) | 1 - 5 ns |

Experimental Protocol: Labeling a Protein with this compound

Procedure:

-

Dissolve the protein of interest in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).

-

Prepare a stock solution of this compound in a water-miscible organic solvent like DMF or DMSO.

-

Add the labeling reagent to the protein solution in a 10-20 fold molar excess.

-

Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

-

Quench the reaction by adding a small molecule with a free amine (e.g., Tris or glycine).

-

Separate the labeled protein from the unreacted probe using size-exclusion chromatography or dialysis.

-

Characterize the degree of labeling using UV-Vis spectroscopy.

-

Analyze the fluorescence properties of the conjugate using a fluorometer.

Caption: Workflow for fluorescently labeling a biomolecule.

Precursor to Aminonaphthalene Derivatives for Drug Discovery

The nitro group of this compound can be readily reduced to a primary amine, yielding 1-(aminomethyl)-4-aminonaphthalene or its derivatives. Aminonaphthalene scaffolds are prevalent in many biologically active compounds and serve as important intermediates in medicinal chemistry.[7][8] The resulting amino groups can be further functionalized to generate libraries of compounds for drug screening.

Common Reduction Methods:

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[9]

-

Béchamp Reduction: Using iron filings in acidic media.[10]

-

Stannous Chloride (SnCl₂) Reduction: A common laboratory-scale method.

Experimental Protocol: Reduction of the Nitro Group using SnCl₂

| Parameter | Value |

| Reactant | 1-(Aryl/alkyl-substituted methyl)-4-nitronaphthalene |

| Reagent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |

| Solvent | Ethanol |

| Acid | Concentrated Hydrochloric Acid (HCl) |

| Temperature | Reflux |

| Reaction Time | 1-3 hours |

| Work-up | Basification with NaOH, extraction with ethyl acetate |

| Purification | Column chromatography or recrystallization |

Procedure:

-

Dissolve the nitronaphthalene derivative (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (4-5 eq) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise.

-

Heat the mixture to reflux for 1-3 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and carefully neutralize with a 5 M NaOH solution until basic.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude aminonaphthalene derivative by column chromatography or recrystallization.

Caption: Pathway to aminonaphthalene derivatives for drug discovery.

Conclusion

This compound is a promising research chemical with diverse potential applications. Its utility as a reactive building block for introducing the 4-nitronaphthylmethyl group allows for the synthesis of novel organic molecules and the modification of biomolecules. Furthermore, its potential as a fluorescent probe and as a precursor to biologically active aminonaphthalene derivatives makes it a valuable tool for researchers in chemistry, biology, and medicine. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for exploring the full potential of this versatile compound in various research endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]

- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Making Nitronaphthalene Fluoresce - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Nitronaphthalene Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of nitronaphthalene compounds. Since their initial synthesis in the 19th century, these aromatic nitro compounds have been pivotal in the development of synthetic dyes and explosives. This document details the historical milestones, presents quantitative physicochemical and toxicological data for key isomers, outlines detailed experimental protocols for their synthesis, and elucidates the critical cellular signaling pathways modulated by these compounds, offering insights for contemporary research and drug development.

Historical Context and Discovery

The story of nitronaphthalene compounds is intrinsically linked to the rise of organic chemistry in the 19th century, a period characterized by the exploration of coal tar as a feedstock for the burgeoning chemical industry. The nitration of naphthalene was an early area of investigation, with the primary product of mononitration being 1-nitronaphthalene, accompanied by smaller quantities of 2-nitronaphthalene.[1]

Further nitration of naphthalene results in a mixture of dinitronaphthalene isomers, with the relative amounts of each being highly dependent on the specific reaction conditions.[1] The direct nitration of naphthalene was historically known to yield predominantly 1,5- and 1,8-dinitronaphthalene. The separation of these isomers posed a significant challenge to early chemists.[2]

A notable figure in the early history of related compounds is Karl Alexander von Martius, who discovered the dye 2,4-dinitro-1-naphthol, also known as Martius Yellow, in 1868. This dye was synthesized through the nitration of 1-naphthol and found application as a wool colorant.[2] The early 20th century saw significant contributions to the synthesis of various dinitronaphthalene isomers from chemists such as Vesely and Dvorak (1923), Contardi and Mor (1924), and Chudozilov (1929).[2] The synthesis of isomers other than the 1,5- and 1,8- derivatives often required more intricate, multi-step procedures. For instance, 1,4-dinitronaphthalene was historically prepared from diazotized 4-nitro-1-naphthylamine via a modified Sandmeyer-type reaction.[2][3]

The study of these compounds was not confined to their synthesis and industrial applications. In the early 20th century, the burgeoning field of organic chemistry saw extensive investigation into the properties and reactions of these new molecules. The rich chemistry of coal tar derivatives, including naphthalene, provided a fertile ground for discovery, with chemists like Constantin Fahlberg, the discoverer of saccharin, working extensively with these materials.[4][5][6]

Quantitative Data

A thorough understanding of the physicochemical and toxicological properties of nitronaphthalene isomers is crucial for their safe handling, application, and for predicting their biological effects.

Physicochemical Properties

The following table summarizes key physicochemical data for several nitronaphthalene isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1-Nitronaphthalene | 86-57-7 | C₁₀H₇NO₂ | 173.17 | 53–57[7] | 304[8] | 1.223[8] |

| 2-Nitronaphthalene | 581-89-5 | C₁₀H₇NO₂ | 173.17 | 75-77 | 165 (15 mmHg) | 1.223 |

| 1,3-Dinitronaphthalene | 606-37-1 | C₁₀H₆N₂O₄ | 218.17 | 144-148 | - | - |

| 1,4-Dinitronaphthalene | 602-37-9 | C₁₀H₆N₂O₄ | 218.17 | 134 | - | - |

| 1,5-Dinitronaphthalene | 605-71-0 | C₁₀H₆N₂O₄ | 218.17 | 216-219 | - | 1.43 |

| 1,8-Dinitronaphthalene | 602-38-0 | C₁₀H₆N₂O₄ | 218.17 | 170-173 | - | 1.43 |

| 2,6-Dinitronaphthalene | 24824-25-7 | C₁₀H₆N₂O₄ | 218.17 | 278 | - | - |

| 2,7-Dinitronaphthalene | 24824-26-8 | C₁₀H₆N₂O₄ | 218.17 | 234 | - | - |

Data compiled from various sources. Missing values indicate a lack of readily available data.

Spectroscopic Data

The following table summarizes key spectroscopic data for 1-nitronaphthalene.

| 1-Nitronaphthalene | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.59 (d, J=8.4 Hz, 1H), 8.25 (d, J=8.0 Hz, 1H), 8.14 (d, J=7.6 Hz, 1H), 7.98 (d, J=8.0 Hz, 1H), 7.75 (t, J=7.6 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.55 (t, J=8.0 Hz, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.9, 134.8, 130.0, 129.2, 128.9, 127.8, 125.4, 124.7, 123.9, 120.4 |

| IR (KBr, cm⁻¹) | 1520, 1340 (NO₂ stretching) |

| Mass Spectrometry (EI) | m/z 173 (M⁺), 127 (M⁺ - NO₂), 99, 77 |

Note: Spectroscopic data for other isomers is less consistently reported in the literature.

Toxicological Data

The toxicity of nitronaphthalene compounds is a significant concern, particularly their potential for genotoxicity.

| Compound Name | Organism | Route | LD50 | Reference |

| 1-Nitronaphthalene | Rat | Oral | 120 mg/kg | [9] |

| 1-Nitronaphthalene | Rat | Intraperitoneal | 86 mg/kg | [9] |

Experimental Protocols

The synthesis of nitronaphthalene compounds requires careful control of reaction conditions to achieve the desired regioselectivity and to manage the potential hazards associated with nitrating agents.

Synthesis of 1-Nitronaphthalene

Materials:

-

Naphthalene (2.56 g)

-

Concentrated Nitric Acid (65-70%, 1.5 mL)

-

Concentrated Sulfuric Acid (98%, 1.5 mL)

-

Petroleum Ether (40-60 °C, ~45 mL)

-

2-Propanol (for recrystallization)

-

Magnesium Sulfate (anhydrous)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)

-

Magnetic stirrer with heating

Procedure:

-

Preparation of Nitrating Mixture: In a small beaker, carefully add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid. Cool the mixture in an ice bath.

-